Nickel(2+) benzenesulfonate

Electroplating Internal stress control Nickel deposition

Residual tensile stress in nickel electrodeposits causes delamination and substrate distortion. Nickel(2+) benzenesulfonate is a precision stress-reducing additive that chemisorbs onto nickel surfaces to induce compressive stress in Watts baths. • Enables compressive stress regime, reducing delamination and improving fatigue life. • Introduces sulfur for stress relief without carbon co-deposition, preserving solderability and purity. • Produces (100) crystallographic texture for controlled, reproducible deposit properties. Supplied as crystalline solid ≥98% purity, water-soluble; ideal for electroforming, PCB underplates, and fundamental electrodeposition research.

Molecular Formula C6H5NiO3S+
Molecular Weight 215.86 g/mol
Cat. No. B15047682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel(2+) benzenesulfonate
Molecular FormulaC6H5NiO3S+
Molecular Weight215.86 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)[O-].[Ni+2]
InChIInChI=1S/C6H6O3S.Ni/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);/q;+2/p-1
InChIKeyMDMYLSIJMWOKIW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nickel(2+) Benzenesulfonate: Technical Specifications & Procurement


Nickel(2+) benzenesulfonate (CAS 39810-92-1; hexahydrate form CAS 39819-65-3) is an aromatic sulfonic acid nickel salt with molecular formula C₁₂H₁₀NiO₆S₂·6H₂O and molecular weight of 481.11 g/mol . It is commercially available as a crystalline solid with typical purity specifications of ≥98% (by titration) and solubility in water and polar organic solvents [1]. Its primary scientific and industrial application lies in nickel electroplating as a stress-reducing additive [2]. The compound is typically deployed at low concentrations (millimolar range) within Watts nickel baths rather than as a primary nickel source, functioning through chemisorption of the sulfonate moiety onto the growing nickel surface to modulate deposit structure and residual stress [3].

Nickel(2+) Benzenesulfonate Specificity vs. Generic Additives


Aromatic sulfonic acids and sulfonates as a class display heterogeneous effects on nickel electrodeposit stress, structure, and sulfur incorporation that preclude generic interchangeability [1]. Benzene derivatives, including benzenesulfonate, contribute sulfur but no carbon to nickel deposits and yield (100)-oriented crystallographic textures [2]. In contrast, naphthalene sulfonic acids typically produce random or (110)-oriented structures, while naphthylamine sulfonic acids transfer the entire brightener molecule into the deposit [2]. The specific chemisorption geometry of the benzenesulfonate anion—with a single aromatic ring and sulfonate group—produces a distinct stress-modulation profile that differs from p-toluenesulfonate, naphthalenesulfonate, or saccharin sodium [3]. These structure-property divergences mean that substituting a generic "aromatic sulfonate additive" without species-level specification introduces uncontrolled variability in deposit stress, sulfur content, and preferred orientation.

Nickel(2+) Benzenesulfonate Evidence: Stress, Structure & Sulfur


Tensile-to-Compressive Stress Modulation

In a systematic study using a contractometer with copper thin plate substrate in a Watts nickel bath, benzene-sulfonic acid addition decreased the tensile stress of nickel electrodeposits and converted it to compressive stress, in contrast to formalin which increased tensile stress, and phenol and sulfuryl amide which exhibited no effect on stress [1]. This tensile-to-compressive transition is a critical operational threshold for electroforming applications where deposit delamination or substrate distortion must be avoided [2].

Electroplating Internal stress control Nickel deposition

Sulfur Incorporation Without Carbon Co-Deposition

Radiotracer and elemental analysis of nickel deposits from Watts baths containing aromatic sulfonic acids revealed that benzene derivatives contribute sulfur but no carbon to the nickel deposit, whereas naphthalene derivatives containing nitrogen transfer the entire brightener molecule (sulfur, carbon, and nitrogen) into the deposit [1]. This differential element incorporation profile has direct consequences for deposit purity, electrical properties, and subsequent solderability or brazing performance [2].

Electrodeposition Additive incorporation Nickel metallurgy

Crystallographic Texture: (100) Preferred Orientation

X-ray diffraction analysis of nickel deposits from Watts baths containing aromatic sulfonic acids demonstrated that benzene derivatives produce deposits characterized by (100) preferred orientation, whereas naphthalene derivatives typically yield random structures or (110) orientation [1]. Additionally, benzene-sulfonic acid addition was found to restrain the preferred orientation of (200) and (400) planes while promoting (111) and (331) orientations, and decreased the effective particle diameter of the deposit while increasing micro-stress [2].

Electrocrystallization X-ray diffraction Nickel texture

Class-Level Stress Reduction: Aromatic Sulfonates vs. Chloride/Sulfamate

Class-level inference from electroplating bath stress data establishes the magnitude of stress differentials between various nickel deposition systems. All-chloride nickel plating baths produce internal stress values of 280–340 N/mm², while nickel sulfamate baths yield substantially lower stress at approximately 70 N/mm² [1]. The addition of aromatic sulfonates including benzenesulfonate to Watts baths further reduces tensile stress and can convert it to compressive stress [2], positioning benzenesulfonate as a stress-tuning additive that bridges the gap between high-stress chloride systems and the low-stress sulfamate baseline when sulfamate adoption is constrained by cost or stability concerns [3].

Electroplating bath engineering Residual stress management Nickel additive systems

Nickel(2+) Benzenesulfonate: Research & Industrial Applications


Electroforming with Compressive Stress Control

In electroforming applications such as metal masks, stampers, and precision molds, residual tensile stress causes deposit delamination and substrate distortion. Benzenesulfonate-containing Watts baths enable deposition in compressive stress regime [1], providing an alternative to sulfamate baths for applications where sulfamate cost or stability limitations are prohibitive [2]. The compressive stress condition improves fatigue life and minimizes fretting and wear in electroformed engineering components [3].

Low-Carbon Nickel Underplate for Electronic Interconnects

For nickel underplates in PCB metallized holes, printed plug contacts, and semiconductor lead frames, carbon contamination from organic additive co-deposition compromises solderability and increases contact resistance. Benzenesulfonate additives contribute sulfur for stress reduction without carbon incorporation [1], enabling low-stress nickel deposits that maintain high purity and excellent ductility for subsequent soldering or wire bonding operations. This is particularly critical where ASTM B689 engineering nickel specifications govern sulfur content and mechanical properties [2].

Sulfur-Doped Nickel Structure-Property Research

In fundamental electrodeposition research requiring controlled sulfur doping without confounding carbon contamination, nickel(2+) benzenesulfonate serves as a model additive that introduces sulfur exclusively while producing well-defined (100) crystallographic texture [1]. This enables systematic investigation of sulfur effects on nickel mechanical properties (hardness, internal stress, grain size) and electrochemical behavior without the confounding variables introduced by multi-element brightener systems or naphthalene-derived additives that co-deposit carbon and nitrogen [2].

Stress-Tuned Nickel Deposition in Watts Baths

Industrial nickel plating operations utilizing Watts baths that require stress reduction without transitioning to sulfamate chemistry can formulate with benzenesulfonate as a stress-relieving additive [1]. This approach provides stress control intermediate between high-chloride baths (280–340 N/mm²) and sulfamate baths (~70 N/mm²) [2], enabling process engineers to tailor deposit properties while avoiding the stability challenges and higher procurement cost associated with nickel sulfamate electrolytes [3].

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